molecular formula C12H14N2O3 B2620641 N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1795304-02-7

N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2620641
CAS No.: 1795304-02-7
M. Wt: 234.255
InChI Key: PULCOMFTMXQNID-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,3-dicarbonyl compounds with aldehydes in the presence of an acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring is often formed via the cyclization of α-haloketones with amides or nitriles under basic conditions.

    Coupling Reaction: The final step involves coupling the furan and oxazole intermediates through a condensation reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced to form oxazolidines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Oxazolidines.

    Substitution: Various substituted furans and oxazoles depending on the reagents used.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of furan and oxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(5-10-3-4-16-7-10)14-12(15)11-6-13-17-9(11)2/h3-4,6-8H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULCOMFTMXQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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